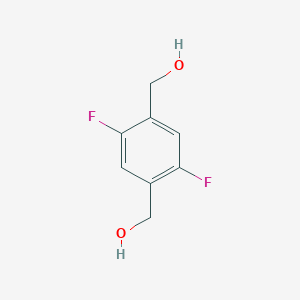











|
REACTION_CXSMILES
|
[F:1][C:2]1[C:10](F)=[C:9]([C:12](O)=[O:13])[C:8]([F:15])=[C:7](F)[C:3]=1[C:4](O)=[O:5].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].O>O1CCCC1.CCOCC>[OH:5][CH2:4][C:3]1[CH:7]=[C:8]([F:15])[C:9]([CH2:12][OH:13])=[CH:10][C:2]=1[F:1] |f:1.2.3.4.5.6,7.8|
|


|
Name
|
|
|
Quantity
|
0.265 mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)O)C(=C(C(=C1F)C(=O)O)F)F
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
40.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is refluxed for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
FILTRATION
|
|
Details
|
The white precipitate is filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with 500 ml of tetrahydrofuran
|
|
Type
|
CONCENTRATION
|
|
Details
|
the clear filtrate concentrated at 60° C. under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
37.9 g of slightly yellow-colored crystals are obtained
|
|
Type
|
ADDITION
|
|
Details
|
a mixture of at least three substances
|
|
Type
|
CUSTOM
|
|
Details
|
To isolate a unitary substance
|
|
Type
|
CUSTOM
|
|
Details
|
2.8 g of insoluble constituents are removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
the ethereal solution concentrated to one-third its volume
|
|
Type
|
ADDITION
|
|
Details
|
It is then treated with 35 ml of pentane
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 10° C.
|
|
Type
|
CUSTOM
|
|
Details
|
white crystals precipitating
|
|
Type
|
CUSTOM
|
|
Details
|
After two recrystallizations from ether+pentane, 3.4 g of fine needles
|
|
Type
|
CUSTOM
|
|
Details
|
are obtained which melt at 107-109° C.
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
OCC1=C(C=C(C(=C1)F)CO)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |